Cas no 1807389-69-0 (4-Bromo-3-(3-methoxy-3-oxopropyl)cinnamic acid)

4-Bromo-3-(3-methoxy-3-oxopropyl)cinnamic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-(3-methoxy-3-oxopropyl)cinnamic acid
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- Inchi: 1S/C13H13BrO4/c1-18-13(17)7-4-10-8-9(2-5-11(10)14)3-6-12(15)16/h2-3,5-6,8H,4,7H2,1H3,(H,15,16)/b6-3+
- InChI Key: NUZVZBNNNQILFF-ZZXKWVIFSA-N
- SMILES: BrC1=CC=C(/C=C/C(=O)O)C=C1CCC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 327
- XLogP3: 2.6
- Topological Polar Surface Area: 63.6
4-Bromo-3-(3-methoxy-3-oxopropyl)cinnamic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013015746-250mg |
4-Bromo-3-(3-methoxy-3-oxopropyl)cinnamic acid |
1807389-69-0 | 97% | 250mg |
$470.40 | 2023-09-02 | |
Alichem | A013015746-500mg |
4-Bromo-3-(3-methoxy-3-oxopropyl)cinnamic acid |
1807389-69-0 | 97% | 500mg |
$831.30 | 2023-09-02 | |
Alichem | A013015746-1g |
4-Bromo-3-(3-methoxy-3-oxopropyl)cinnamic acid |
1807389-69-0 | 97% | 1g |
$1564.50 | 2023-09-02 |
4-Bromo-3-(3-methoxy-3-oxopropyl)cinnamic acid Related Literature
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
Additional information on 4-Bromo-3-(3-methoxy-3-oxopropyl)cinnamic acid
Introduction to 4-Bromo-3-(3-methoxy-3-oxopropyl)cinnamic acid (CAS No. 1807389-69-0)
4-Bromo-3-(3-methoxy-3-oxopropyl)cinnamic acid, identified by its Chemical Abstracts Service (CAS) number 1807389-69-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This molecule, characterized by its bromine substituent and a unique propyl ester group, exhibits promising properties that make it a valuable candidate for various synthetic applications, particularly in the development of bioactive molecules.
The structure of 4-Bromo-3-(3-methoxy-3-oxopropyl)cinnamic acid consists of a cinnamic acid backbone, which is a well-known scaffold in medicinal chemistry due to its ability to interact with biological targets. The presence of a bromine atom at the 4-position enhances its reactivity, making it suitable for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. Additionally, the 3-methoxy-3-oxopropyl side chain introduces both hydrophobic and polar characteristics, potentially influencing its solubility and bioavailability in biological systems.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological properties. 4-Bromo-3-(3-methoxy-3-oxopropyl)cinnamic acid has emerged as a compound of interest due to its structural features that align with the principles of drug design. Specifically, the bromine atom serves as an excellent handle for palladium-catalyzed reactions, enabling the construction of more complex molecular architectures. This flexibility has been exploited in the synthesis of heterocyclic compounds, which are known to exhibit diverse biological activities.
One of the most compelling aspects of 4-Bromo-3-(3-methoxy-3-oxopropyl)cinnamic acid is its potential application in the development of therapeutic agents. The cinnamic acid moiety is frequently found in natural products and pharmaceuticals, suggesting that derivatives of this compound may possess desirable biological effects. For instance, studies have shown that cinnamic acid derivatives can modulate inflammatory pathways and exhibit antioxidant properties. The additional substituents in 4-Bromo-3-(3-methoxy-3-oxopropyl)cinnamic acid may further enhance these effects by altering electronic and steric properties.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules to biological targets with high accuracy. This has facilitated the rational design of compounds like 4-Bromo-3-(3-methoxy-3-oxopropyl)cinnamic acid to optimize their interaction with specific proteins or enzymes. For example, molecular docking studies have identified that this compound can bind to certain kinases, which are key targets in cancer therapy. The bromine atom and the propyl ester group are critical for achieving optimal binding affinity, underscoring the importance of structural features in drug design.
The synthesis of 4-Bromo-3-(3-methoxy-3-oxopropyl)cinnamic acid involves multi-step organic reactions that require precise control over reaction conditions. Typically, the synthesis begins with the bromination of cinnamic acid derivatives followed by esterification with 3-methoxypropionaldehyde. Advanced synthetic techniques such as transition metal catalysis have been employed to improve yield and purity. These methods not only enhance efficiency but also minimize unwanted side products, ensuring that the final product meets high-quality standards for further applications.
In addition to its pharmaceutical potential, 4-Bromo-3-(3-methoxy-3-oxopropyl)cinnamic acid has shown promise in materials science applications. Its ability to undergo cross-coupling reactions makes it a valuable precursor for synthesizing conjugated polymers used in organic electronics. These polymers exhibit excellent charge transport properties and are being explored for use in flexible displays and solar cells. The versatility of this compound underscores its importance beyond traditional pharmaceuticals.
The regulatory landscape for novel chemical entities like 4-Bromo-3-(3-methoxy-3-oxopropyl)cinnamic acid is continually evolving to ensure safety and efficacy. Regulatory agencies require comprehensive data on chemical properties, toxicity profiles, and pharmacokinetic behavior before approving new compounds for therapeutic use. Researchers must navigate these requirements carefully to bring innovative molecules from bench to market. Collaborative efforts between academia and industry are essential to streamline this process and accelerate the development of new drugs.
Future research directions for 4-Bromo-3-(3-methoxy-3-oxopropyl)cinnamic acid include exploring its role in drug discovery through structure-based design and high-throughput screening assays. By leveraging cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML), researchers can predict novel bioactivities and optimize synthetic routes more efficiently than ever before. These advancements hold promise for accelerating the discovery of next-generation therapeutics based on this versatile scaffold.
In conclusion,4-Bromo-3-(3-methoxy-3-oxypropyl)cinnamic acid (CAS No. 1807389-69) represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an attractive building block for designing bioactive molecules with enhanced pharmacological properties. As research continues to uncover new possibilities for this compound,4-Bromo--(methyloxypropionylethynyl)benzoicacid, it is likely to play an increasingly important role in advancing scientific knowledge and therapeutic innovation.
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